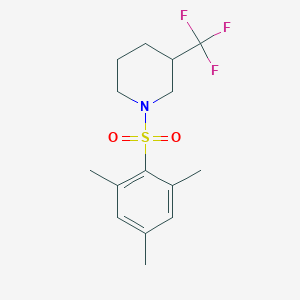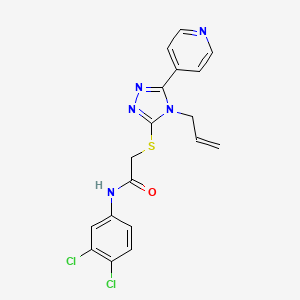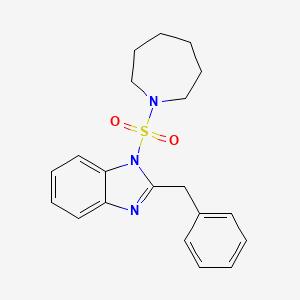
3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a 2,4,6-trimethylbenzenesulfonyl group
Vorbereitungsmethoden
The synthesis of 3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the 2,4,6-Trimethylbenzenesulfonyl Group: This step involves the reaction of the piperidine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can be compared with similar compounds such as:
2,4,6-Trimethyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: This compound also features a trifluoromethyl group and a 2,4,6-trimethylbenzenesulfonyl group but differs in its overall structure and properties.
2,4,6-Trimethylbenzenesulfonyl hydrazide: Another related compound with a similar sulfonyl group but different functional groups and applications.
Eigenschaften
Molekularformel |
C15H20F3NO2S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H20F3NO2S/c1-10-7-11(2)14(12(3)8-10)22(20,21)19-6-4-5-13(9-19)15(16,17)18/h7-8,13H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
AJNRIYTULOHBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
![5-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098297.png)
![5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
![2-[4-(2-furylmethyl)-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-me thylphenyl)acetamide](/img/structure/B15098324.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15098330.png)
![N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B15098336.png)


![1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B15098367.png)
![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15098371.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15098372.png)
![(4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B15098374.png)
